
3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline is a heterocyclic aromatic compound with the molecular formula C₁₈H₁₇NS. This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Benzyl-6-methyl-2-(methylsulfanyl)chinolin kann durch verschiedene Synthesewege erreicht werden. Ein gängiges Verfahren beinhaltet die Cyclisierung geeigneter Vorläufer unter spezifischen Reaktionsbedingungen. Zum Beispiel kann die Reaktion von 2-Aminobenzylamin mit Benzylchlorid in Gegenwart einer Base zur Bildung des Chinolinringsystems führen.
Industrielle Produktionsverfahren
Die industrielle Produktion von 3-Benzyl-6-methyl-2-(methylsulfanyl)chinolin beinhaltet in der Regel die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um die gewünschte Verbindung in ihrer reinen Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Benzyl-6-methyl-2-(methylsulfanyl)chinolin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können den Chinolinring mit Reduktionsmitteln wie Natriumborhydrid in seine Dihydro- oder Tetrahydroderivate umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Alkylhalogenide, Acylchloride und andere elektrophile Reagenzien.
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Sulfoxide, Sulfone, Dihydrochinoline und verschiedene substituierte Chinolinderivate .
Wissenschaftliche Forschungsanwendungen
3-Benzyl-6-methyl-2-(methylsulfanyl)chinolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potentiellen antimikrobiellen und anticancerogenen Eigenschaften untersucht.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 3-Benzyl-6-methyl-2-(methylsulfanyl)chinolin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann in die DNA interkalieren, ihre Funktion stören und zum Zelltod führen. Sie kann auch wichtige Enzyme hemmen, die an zellulären Prozessen beteiligt sind, was zu ihrer antimikrobiellen und anticancerogenen Aktivität beiträgt .
Wirkmechanismus
The mechanism of action of 3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Acetylchinolin: Bekannt für seine antimikrobiellen und anticancerogenen Eigenschaften.
6-Methyl-2-oxo-chinolin-3-carbaldehyd: Wird auf seine DNA-bindenden Eigenschaften und potentiellen therapeutischen Anwendungen untersucht
Einzigartigkeit
3-Benzyl-6-methyl-2-(methylsulfanyl)chinolin zeichnet sich durch seine einzigartige Kombination einer Benzylgruppe, einer Methylgruppe und einer Methylsulfanylgruppe am Chinolinring aus. Diese strukturelle Einzigartigkeit trägt zu seiner besonderen chemischen Reaktivität und biologischen Aktivität bei .
Eigenschaften
CAS-Nummer |
918518-95-3 |
|---|---|
Molekularformel |
C18H17NS |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
3-benzyl-6-methyl-2-methylsulfanylquinoline |
InChI |
InChI=1S/C18H17NS/c1-13-8-9-17-15(10-13)12-16(18(19-17)20-2)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3 |
InChI-Schlüssel |
DTJNXVIXUOEYIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=C(N=C2C=C1)SC)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


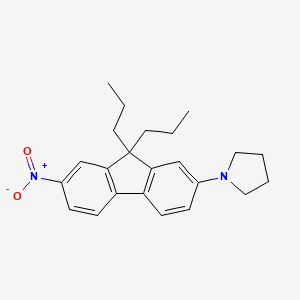
![2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol](/img/structure/B12610393.png)
![4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12610404.png)
![4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B12610406.png)
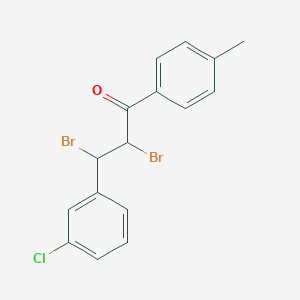
![6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine](/img/structure/B12610414.png)
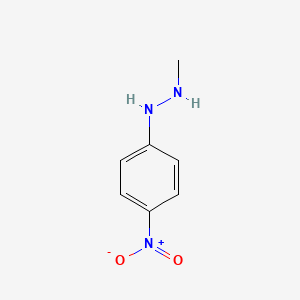
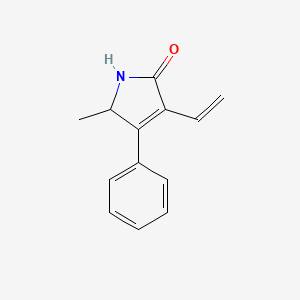
![1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene](/img/structure/B12610441.png)
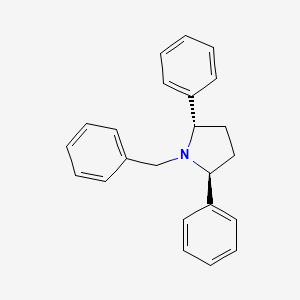
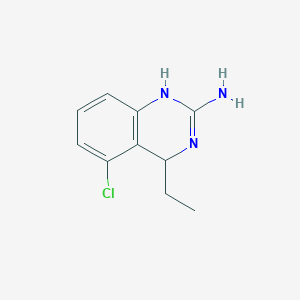
![1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one](/img/structure/B12610451.png)

![3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid](/img/structure/B12610458.png)
